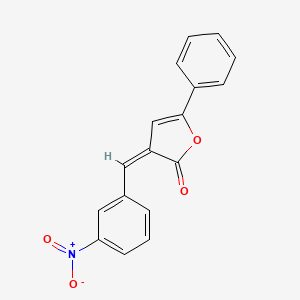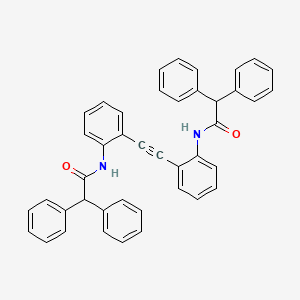
3-(3-nitrobenzylidene)-5-phenyl-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-nitrobenzylidene)-5-phenyl-2(3H)-furanone, commonly known as NBPF, is an organic compound with a molecular formula C16H11NO3. It is a yellow crystalline powder that is soluble in organic solvents. NBPF is a versatile compound that has found applications in various fields, including pharmaceuticals, food, and cosmetics.
Wirkmechanismus
The mechanism of action of NBPF is not fully understood. However, it is believed that NBPF exerts its pharmacological effects by modulating various cellular signaling pathways, including the NF-κB and MAPK pathways. NBPF has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
NBPF has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that NBPF can inhibit the growth of cancer cells and induce apoptosis. NBPF has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and nitric oxide. In addition, NBPF has been shown to protect against oxidative stress-induced damage in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
NBPF has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. NBPF is also relatively inexpensive compared to other compounds with similar pharmacological properties. However, NBPF has some limitations for lab experiments. It is a yellow crystalline powder that can be difficult to dissolve in aqueous solutions. In addition, NBPF has a relatively low solubility in some organic solvents, which can limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on NBPF. One area of interest is the development of NBPF-based photosensitizers for photodynamic therapy. Another area of interest is the investigation of NBPF as a potential therapeutic agent for inflammatory and oxidative stress-related diseases. Further studies are also needed to elucidate the mechanism of action of NBPF and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of NBPF involves the condensation of 3-nitrobenzaldehyde and 5-phenyl-2(3H)-furanone in the presence of a base catalyst. The reaction is carried out in an organic solvent, such as ethanol or methanol, at room temperature for several hours. The resulting product is purified by recrystallization or column chromatography. The yield of NBPF is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
NBPF has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. NBPF has also been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
IUPAC Name |
(3Z)-3-[(3-nitrophenyl)methylidene]-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c19-17-14(9-12-5-4-8-15(10-12)18(20)21)11-16(22-17)13-6-2-1-3-7-13/h1-11H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASNVHVHLSZAQS-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B4984135.png)

![2-[(4-methyl-1-piperazinyl)methyl]phenyl dimethylcarbamate hydrochloride](/img/structure/B4984142.png)
![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B4984148.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B4984160.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide](/img/structure/B4984162.png)
![8-hydroxy-5-[(2-methoxy-5-methylphenyl)diazenyl]-2-quinolinecarbaldehyde](/img/structure/B4984177.png)
![2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate](/img/structure/B4984180.png)
![N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4984186.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4984187.png)
![1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4984190.png)
![N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-1-butanamine hydrochloride](/img/structure/B4984203.png)

